molecular formula C31H48N2O2S B14345787 N,N'-Bis[(3,4-di-tert-butyl-2-hydroxyphenyl)methyl]thiourea CAS No. 91835-73-3

N,N'-Bis[(3,4-di-tert-butyl-2-hydroxyphenyl)methyl]thiourea

Cat. No.: B14345787
CAS No.: 91835-73-3
M. Wt: 512.8 g/mol
InChI Key: AVCFFJOHHIAGMW-UHFFFAOYSA-N
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Description

N,N’-Bis[(3,4-di-tert-butyl-2-hydroxyphenyl)methyl]thiourea is a synthetic organic compound known for its antioxidant properties. It is characterized by the presence of two tert-butyl groups and two hydroxyphenyl groups attached to a thiourea backbone. This compound is widely used in various industrial applications due to its stability and effectiveness in preventing oxidation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis[(3,4-di-tert-butyl-2-hydroxyphenyl)methyl]thiourea typically involves the reaction of 3,4-di-tert-butyl-2-hydroxybenzyl chloride with thiourea. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of N,N’-Bis[(3,4-di-tert-butyl-2-hydroxyphenyl)methyl]thiourea follows a similar synthetic route but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis[(3,4-di-tert-butyl-2-hydroxyphenyl)methyl]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

N,N’-Bis[(3,4-di-tert-butyl-2-hydroxyphenyl)methyl]thiourea has a wide range of applications in scientific research:

    Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.

    Biology: Investigated for its potential protective effects against oxidative stress in biological systems.

    Medicine: Explored for its potential therapeutic applications in preventing oxidative damage in cells and tissues.

    Industry: Utilized in the stabilization of plastics, rubber, and other materials prone to oxidation.

Mechanism of Action

The antioxidant properties of N,N’-Bis[(3,4-di-tert-butyl-2-hydroxyphenyl)methyl]thiourea are attributed to its ability to scavenge free radicals and inhibit oxidative chain reactions. The compound donates hydrogen atoms to free radicals, thereby neutralizing them and preventing further oxidative damage. The presence of tert-butyl groups enhances its stability and effectiveness as an antioxidant.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Bis[(3,4-di-tert-butyl-2-hydroxyphenyl)methyl]thiourea is unique due to its thiourea backbone, which provides additional stability and reactivity compared to other antioxidants. Its dual hydroxyphenyl groups enhance its ability to scavenge free radicals, making it highly effective in preventing oxidative degradation.

Properties

CAS No.

91835-73-3

Molecular Formula

C31H48N2O2S

Molecular Weight

512.8 g/mol

IUPAC Name

1,3-bis[(3,4-ditert-butyl-2-hydroxyphenyl)methyl]thiourea

InChI

InChI=1S/C31H48N2O2S/c1-28(2,3)21-15-13-19(25(34)23(21)30(7,8)9)17-32-27(36)33-18-20-14-16-22(29(4,5)6)24(26(20)35)31(10,11)12/h13-16,34-35H,17-18H2,1-12H3,(H2,32,33,36)

InChI Key

AVCFFJOHHIAGMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=C(C=C1)CNC(=S)NCC2=C(C(=C(C=C2)C(C)(C)C)C(C)(C)C)O)O)C(C)(C)C

Origin of Product

United States

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